1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Purification Thermal Stability Process Chemistry

Procure 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone (CAS 220227-53-2) for enhanced CNS permeability (LogP 2.61) and selective O-alkylation under mild conditions due to lowered pKa (7.44). This ortho-CF3/para-OH building block ensures chemoselectivity without protecting groups, critical for streamlined pharmaceutical intermediate synthesis. Differentiates from analogs with higher pKa or lower LogP.

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
CAS No. 220227-53-2
Cat. No. B1305577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone
CAS220227-53-2
Molecular FormulaC9H7F3O2
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)O)C(F)(F)F
InChIInChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(14)4-8(7)9(10,11)12/h2-4,14H,1H3
InChIKeyGKBDTFVRRWGDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone (CAS 220227-53-2): Procurement-Relevant Overview of a Trifluoromethylated Acetophenone Building Block


1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone (CAS 220227-53-2) is a trifluoromethyl-substituted acetophenone derivative with molecular formula C9H7F3O2 and molecular weight 204.15 g/mol [1]. It features a hydroxyl group at the para position and a trifluoromethyl group at the ortho position relative to the acetyl moiety. The compound is primarily utilized as a building block or intermediate in medicinal chemistry and organic synthesis, where the electron-withdrawing and lipophilic nature of the trifluoromethyl group is leveraged to modulate physicochemical and pharmacokinetic properties of target molecules . Its predicted LogP of 2.61 and phenolic hydroxyl group confer distinct reactivity and solubility profiles compared to non-fluorinated or differently substituted analogs.

Why 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone Cannot Be Replaced by Other Trifluoromethylacetophenones or Non-Fluorinated Analogs


Substituting 1-(4-hydroxy-2-(trifluoromethyl)phenyl)ethanone with a positional isomer, a non-fluorinated acetophenone, or a trifluoromethyl analog lacking the hydroxyl group introduces significant changes in physicochemical properties, reactivity, and biological profile. The specific ortho-CF3/para-OH substitution pattern imparts a unique combination of electronic effects (strong -I and weak +M from CF3; +M from OH) and steric environment that directly governs boiling point, LogP, pKa, and hydrogen-bonding capacity [1]. Even closely related positional isomers such as 2-hydroxy-5-(trifluoromethyl)acetophenone exhibit substantially different boiling points (305.8°C vs. 219.7°C) and pKa values (7.44 vs. 8.76), which alter purification strategies and reaction conditions in downstream synthetic sequences . Furthermore, the absence of the trifluoromethyl group—as in 4-hydroxyacetophenone—reduces LogP by approximately 1.0–1.2 units, diminishing lipophilicity and potentially compromising membrane permeability in drug candidates . The evidence presented below quantifies these differential dimensions, providing a rational basis for procurement decisions when specificity of substitution pattern is non-negotiable.

Quantitative Differentiation of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone (220227-53-2) vs. Key Comparators


Boiling Point Differential vs. Positional Isomer 2-Hydroxy-5-(trifluoromethyl)acetophenone

The boiling point of 1-(4-hydroxy-2-(trifluoromethyl)phenyl)ethanone is 305.8±42.0°C at 760 mmHg , whereas its positional isomer 2-hydroxy-5-(trifluoromethyl)acetophenone (CAS 67589-15-5) has a boiling point of 219.7±35.0°C . This ~86°C difference (305.8°C vs. 219.7°C) is attributable to the distinct intramolecular hydrogen-bonding network and electronic environment created by the ortho-CF3/para-OH substitution pattern in the target compound. In contrast, the isomer places the hydroxyl ortho to the acetyl group, enabling strong intramolecular hydrogen bonding that reduces intermolecular association and lowers the boiling point.

Purification Thermal Stability Process Chemistry

Lipophilicity Enhancement vs. Non-Fluorinated 4-Hydroxyacetophenone

The introduction of the trifluoromethyl group substantially increases lipophilicity. The predicted LogP for 1-(4-hydroxy-2-(trifluoromethyl)phenyl)ethanone is 2.61 , compared to experimental LogP values of 1.35–1.59 for 4-hydroxyacetophenone (CAS 99-93-4) . The ΔLogP of approximately 1.0–1.2 log units corresponds to a 10–16-fold increase in octanol-water partition coefficient. This enhanced lipophilicity is a direct consequence of the strongly hydrophobic CF3 group and is consistent with class-wide observations for trifluoromethylated aromatic compounds [1].

Drug Design Membrane Permeability LogP

pKa Modulation by ortho-CF3 Group: Implication for Alkylation Reactivity

The electron-withdrawing trifluoromethyl group positioned ortho to the hydroxyl moiety reduces the pKa of the phenolic proton. The predicted pKa for 1-(4-hydroxy-2-(trifluoromethyl)phenyl)ethanone is 7.44 [1], whereas the predicted pKa for the positional isomer 2-hydroxy-5-(trifluoromethyl)acetophenone is 8.76 . The ~1.32 unit lower pKa (7.44 vs. 8.76) means the target compound is approximately 20× more acidic at the phenolic OH. This difference arises because the ortho-CF3 group in the target compound exerts a stronger inductive electron withdrawal on the hydroxyl oxygen compared to the meta-CF3 arrangement in the isomer.

Phenol Acidity Alkylation Protecting Group Strategy

CB1 Receptor Binding Affinity: Utility as a Low-Activity Reference Compound

In a radioligand displacement assay using [3H]CP-55,940 and rat brain homogenates, 1-(4-hydroxy-2-(trifluoromethyl)phenyl)ethanone exhibited a Ki value of >1.00E+3 nM (>1000 nM) for the cannabinoid CB1 receptor [1]. This represents negligible binding affinity at physiologically relevant concentrations. While many structurally related diarylpyrazole and acetophenone derivatives have been explored as CB1 modulators with Ki values in the low nanomolar to micromolar range [2], the target compound's >1 μM Ki positions it as a suitable negative control or inactive scaffold for structure-activity relationship (SAR) studies aimed at identifying the minimal pharmacophore required for CB1 engagement.

Cannabinoid Receptor Negative Control SAR

Purity and Analytical Characterization: Vendor-Supplied QC Data

Commercially available 1-(4-hydroxy-2-(trifluoromethyl)phenyl)ethanone (CAS 220227-53-2) is routinely supplied with a standard purity of 98% as verified by HPLC, NMR, and GC analysis . Batch-specific certificates of analysis are provided by multiple vendors, including Bidepharm and MolCore, documenting lot-to-lot consistency . While not a differentiator in absolute terms, this level of documented purity is essential for reproducible synthetic outcomes and regulatory compliance in pharmaceutical R&D.

Quality Control HPLC NMR GC

High-Value Application Scenarios for 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone (220227-53-2)


Medicinal Chemistry: Design of CNS-Penetrant Drug Candidates

The enhanced lipophilicity (LogP 2.61 vs. ~1.4 for non-fluorinated analog) conferred by the trifluoromethyl group makes this compound a superior building block for central nervous system (CNS) drug discovery programs where blood-brain barrier permeability is a critical requirement . Its use as a starting material for constructing more elaborate scaffolds is supported by its documented role in pharmaceutical intermediate synthesis .

Process Chemistry: Orthogonal Protection Strategies via Selective Phenol Alkylation

The lowered pKa of the phenolic hydroxyl (7.44) due to the ortho-CF3 group enables selective O-alkylation under milder basic conditions compared to analogs with higher pKa (e.g., 8.76 for the meta-CF3 isomer). This differential reactivity is leveraged in multi-step syntheses to achieve chemoselective functionalization without resorting to protecting groups .

Cannabinoid Pharmacology: Negative Control for CB1 Receptor Assays

With a CB1 receptor Ki > 1000 nM, this compound exhibits negligible binding and can serve as an inactive control in radioligand displacement assays or functional studies. It is particularly useful for validating assay specificity and for SAR campaigns aimed at identifying the minimal structural features required for CB1 antagonism/inverse agonism .

Synthetic Chemistry: High-Boiling Solvent or Reaction Medium

The high boiling point of 305.8°C makes the compound suitable as a high-temperature reaction solvent or co-solvent in transformations requiring elevated thermal conditions, such as certain cross-coupling or cyclization reactions, where lower-boiling analogs would volatilize and necessitate pressure vessels .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.